molecular formula C19H18N2O4 B7773121 ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 6957-96-6

ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B7773121
CAS No.: 6957-96-6
M. Wt: 338.4 g/mol
InChI Key: RYROTMZMTMCWEP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: is a chemical compound with a complex structure that includes an ethyl ester group, an aminophenyl group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves multiple steps, starting with the reaction of 4-aminophenylacetic acid with ethyl chloroformate to form the ethyl ester

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can be used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-(4-aminophenyl)propionate: Similar structure but lacks the dioxoisoindole group.

  • Ethyl 3-(4-aminophenyl)acrylate: Similar to the target compound but with an acrylate group instead of the dioxoisoindole group.

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23/h3-10,16H,2,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYROTMZMTMCWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869293
Record name Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74743-23-0, 6957-96-6
Record name Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074743230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC313359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19762
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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